molecular formula C14H19N3O4 B2440247 tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 2034297-79-3

tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No. B2440247
CAS RN: 2034297-79-3
M. Wt: 293.323
InChI Key: ABMUIDJNVKLUFZ-UHFFFAOYSA-N
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Description

The compound “tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a tetrahydropyran ring, a pyrimidine ring, and a pyrrolidine ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The pyrimidine ring could participate in reactions typical of aromatic compounds . The pyrrolidine ring, being a secondary amine, could undergo reactions such as alkylation .

Scientific Research Applications

Selective Brain Penetrant PDE9A Inhibitor

The compound was identified as a part of a novel PDE9A inhibitor, showing selectivity for PDE9A over other PDE family members, optimized for excellent pharmacokinetic properties in vitro and in vivo. This research highlights its role in elevating central cGMP levels in the brain and its procognitive activity across several rodent models, including synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. It was well-tolerated in humans, showing elevated cGMP in cerebral spinal fluid of healthy volunteers, making it a quality pharmacological tool for testing clinical hypotheses associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

Synthesis and Biological Evaluation of New Coumarin Derivatives

Research on the synthesis of new coumarin derivatives involving tetrahydro-2H-pyran-4-yl as a precursor demonstrates its utility in creating compounds with antimicrobial activity. This study explores the chemical reactivity of this compound and its potential in developing new antimicrobial agents (Al-Haiza et al., 2003).

Cholesterol Biosynthesis Inhibitors

Another study focuses on the synthesis of trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, revealing the compound's role in inhibiting the enzyme HMG-CoA reductase in vitro. This research contributes to understanding how modifications to the pyrrole ring impact the inhibitory potency, offering insights into cholesterol biosynthesis and potential therapeutic applications (Roth et al., 1991).

Efficient Synthesis of Oxa-and Aza-Condensed Tetrahydropyridines

A study reported a simple and efficient one-pot synthesis of tetrahydrooxazolo[3,2-a]pyridines and related compounds from cyclic enones, showcasing the versatility of tetrahydro-2H-pyran-4-yl compounds in facilitating diverse organic syntheses. This research underscores the compound's utility in creating heterocyclic structures with potential biological activities (Zanatta et al., 2010).

Stereospecific Synthesis of Pyrrolidines

This study highlights the stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones, demonstrating the compound's role in generating enantiomerically pure pyrrolidines. It emphasizes the stereocontrol exerted by the stereogenic center of the pyranone, offering valuable insights for synthetic organic chemistry and potential pharmacological applications (Udry et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. Its toxicity would depend on factors such as its mechanism of action and the dose .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, for example, it could be further developed as a pharmaceutical. If it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may inhibit its target by binding to the active site and preventing the normal enzymatic activity .

Pharmacokinetics

Similar compounds have been described as having good permeability in mdck cells overexpressing mdr1 , suggesting potential bioavailability.

Result of Action

Inhibition of alk5, as seen with similar compounds , can result in the disruption of TGF-beta signaling, potentially affecting cell growth, differentiation, and apoptosis.

properties

IUPAC Name

oxan-4-yl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-14(21-11-3-7-19-8-4-11)17-6-2-12(9-17)20-13-1-5-15-10-16-13/h1,5,10-12H,2-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUIDJNVKLUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2H-pyran-4-yl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

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